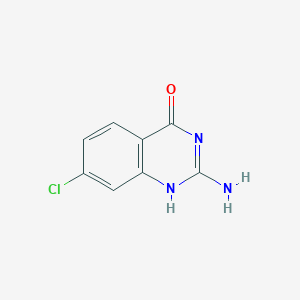

2-amino-7-chloro-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-chloro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQNXSWNEYAFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical and Spectroscopic Characterization Techniques in 2 Amino 7 Chloro 1h Quinazolin 4 One Research

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in the 2-amino-7-chloro-1H-quinazolin-4-one molecule. The analysis of the infrared spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

In studies of quinazolinone derivatives, FT-IR spectra are typically recorded using the KBr pellet method. amazonaws.comnih.gov The main characteristic feature observed in the infrared spectra of quinazolin-4(3H)-ones is the strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O), which typically appears in the range of 1683–1657 cm⁻¹. acs.org Another key functional group, the imine (C=N), shows a characteristic absorption band around 1599-1619 cm⁻¹. amazonaws.comnih.gov

The spectra also provide evidence for N-H bonds from the amino group and the quinazolinone ring, as well as aromatic C-H and C=C stretching vibrations. For instance, in related 2-substituted quinazolin-4(3H)-ones, bands around 3133 cm⁻¹ are attributed to N-H stretching. amazonaws.com The presence of the chlorine atom is harder to assign definitively as C-Cl stretching vibrations often appear in the fingerprint region of the spectrum (below 1000 cm⁻¹), which can be complex.

Table 1: Representative IR Absorption Bands for Quinazolinone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Amide C=O | Stretching | 1683 - 1657 | acs.org |

| Imine C=N | Stretching | 1599 - 1619 | amazonaws.comnih.gov |

| N-H | Stretching | ~3133 | amazonaws.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound and its analogs. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In quinazolinone derivatives, the aromatic protons on the quinazoline (B50416) and any substituent rings typically appear as multiplets or distinct doublets and triplets in the downfield region (δ 7.0-9.0 ppm). nih.govrsc.org A key signal is the broad singlet corresponding to the amide proton (N-H), which is often observed at a very downfield chemical shift, typically between δ 11.0 and 12.7 ppm in DMSO-d₆. nih.govrsc.org The protons of the amino group (-NH₂) also produce a characteristic signal.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon (C=O) of the quinazolinone ring, appearing around δ 161-163 ppm. acs.orgnih.gov The carbon atom at position 2 (C2), bonded to the amino group, is also characteristically shifted. Aromatic carbons resonate in the range of δ 110-150 ppm. nih.govrsc.org

For the closely related derivative, 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, detailed NMR data has been reported. nih.gov

Table 2: ¹H and ¹³C NMR Data for 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one in DMSO-d₆

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 11.24 (s, 1H) | NH (quinazolinone) | 161.01 | C=O (quinazolinone) |

| 9.14 (s, 1H) | NH (amino) | 150.55 | C2 (quinazolinone) |

| 7.97 (d, J=8.5 Hz, 1H) | arom. CH | 148.00 | C8a (quinazolinone) |

| 7.81 (s, 2H) | arom. CH | 141.17 | C1 (aniline) |

| 7.47 (d, J=2.0 Hz, 1H) | arom. CH | 139.18 | C7 (quinazolinone) |

| 7.30 (dd, J=8.4, 2.1 Hz, 1H) | arom. CH | 134.05 | C5 (quinazolinone) |

| 7.25 (t, J=1.9 Hz, 1H) | arom. CH | 127.89 | C3,5 (aniline) |

| 123.84 | C6 (quinazolinone) | ||

| 121.78 | C8 (quinazolinone) | ||

| 117.68 | C4 (aniline) | ||

| 114.68 | C4a (quinazolinone) | ||

| 113.33 | C2,6 (aniline) |

Data sourced from a study on a closely related derivative. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., GC-MS, HRMS, Electron Impact Ionization Mass Spectra)

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the molecular formula of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Electron Impact (EI) ionization are commonly employed. amazonaws.comnih.govresearchgate.net

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For example, in the analysis of quinazolinone derivatives, HRMS (using ESI or FAB ionization) is used to compare the calculated exact mass of the protonated molecule [M+H]⁺ with the experimentally observed mass, often with a precision of less than 5 ppm. nih.govrsc.org

Electron Impact (EI) mass spectrometry provides information about the fragmentation pattern of the molecule, which can help in structural confirmation. researchgate.net A study on the isomeric 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one showed that the molecular ion undergoes fragmentation by losing the -NH group. researchgate.net For this compound (C₈H₆ClN₃O), the expected nominal molecular weight is 195 g/mol . synblock.com The mass spectrum would show a molecular ion peak (M⁺) and an isotopic peak (M+2) with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Table 3: Mass Spectrometry Data for Quinazolinone Derivatives

| Compound | Ionization Method | m/z [M+H]⁺ Calculated | m/z [M+H]⁺ Found | Reference |

|---|---|---|---|---|

| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | HRMS (FAB) | 338.9733 ([M]⁺) | 339.9813 ([M+H]⁺) | nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method in the synthesis of quinazolinone derivatives. nih.govrsc.org

In a typical application, the reaction mixture is spotted onto a TLC plate coated with silica (B1680970) gel (GF254). amazonaws.comrsc.org The plate is then developed in an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297). amazonaws.com The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. After development, the spots corresponding to the starting materials, intermediates, and the final product can be visualized under UV light at 254 nm. amazonaws.comrsc.org The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative information on the percentage composition of elements (carbon, hydrogen, nitrogen) in a purified sample. This classical analytical technique is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. The molecular formula for this compound is C₈H₆ClN₃O. synblock.com

The experimentally determined percentages of C, H, and N are compared with the calculated values. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound. This method was used to confirm the structure of related quinazolinone derivatives in several studies. researchgate.netresearchgate.net

Table 4: Calculated Elemental Composition for C₈H₆ClN₃O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 49.12 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.09 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.13 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 21.49 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.18 |

| Total | | | 195.609 | 100.00 |

Structure Activity Relationship Sar Studies of 2 Amino 7 Chloro 1h Quinazolin 4 One and Its Analogs

Impact of Substituent Position on Pharmacological Activities

SAR studies reveal that substitutions at positions 2, 3, 6, 7, and 8 of the quinazolinone ring are critical for modulating pharmacological activity. nih.govnih.gov The electronic and steric properties of these substituents influence the molecule's ability to interact with biological targets.

The 2-amino group is a crucial feature for the biological activity of many quinazolinone derivatives. nih.gov In the design of novel antivirals targeting SARS-CoV-2 and MERS-CoV, the 2-amino-quinazolin-4(3H)-one scaffold was identified as a promising starting point. nih.gov The synthesis of these compounds often involves the reaction of 2-chloroquinazolin-4(3H)-ones with various anilines, highlighting the importance of the amino substituent at this position. nih.gov The development of multi-component, one-pot synthesis strategies for 2-amino-3-substituted quinazolinones underscores the demand for derivatives with a free amino group at the C-2 position, which is considered a key pharmacophoric element. aurigeneservices.com

In a study targeting coronaviruses, a series of 2-anilino-quinazolin-4(3H)-one derivatives were synthesized. The nature of the aniline (B41778) moiety significantly impacted efficacy. For instance, substituting the aniline ring with electron-withdrawing groups, such as two chlorine atoms at the 3 and 5 positions, led to one of the most potent compounds against SARS-CoV-2 and MERS-CoV. nih.gov This indicates that while the 2-amino linkage is essential, its electronic environment, modulated by further substitution, is key to optimizing activity.

The position of halogen substituents on the quinazolinone benzene (B151609) ring is a determining factor for biological activity. The presence of a chlorine atom at position 7 has been shown to be favorable for certain pharmacological effects, such as anticonvulsant activity. nih.gov In a study on novel 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones, several compounds demonstrated moderate to significant anti-inflammatory and analgesic properties. researchgate.net

However, the superiority of the 7-chloro position is not universal across all biological targets. For instance, in the context of quorum sensing inhibition in Pseudomonas aeruginosa, research has indicated that a 6-chloro substituted quinazolinone demonstrated better activity than its 7-chloro substituted counterpart. mdpi.com

In the development of antiviral agents, the compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Table 1) emerged as one of the most potent inhibitors of SARS-CoV-2 and MERS-CoV, with a half-maximal inhibitory concentration (IC₅₀) below 0.25 µM for SARS-CoV-2. nih.gov This highlights the synergistic effect of the 7-chloro group combined with specific substitutions on the 2-amino moiety.

The 3-position of the quinazolinone ring is a common site for derivatization to enhance or modify biological activity. nih.gov Introducing different heterocyclic moieties at this position has been suggested to increase activity. nih.gov For example, a series of 2,3,7-trisubstituted quinazolinone derivatives were synthesized where various substituted benzylideneamino groups were attached at the 3-position of a 7-chloro-2-phenyl quinazolinone core. researchgate.net SAR studies of these compounds revealed that those with electron-donating groups, like hydroxyl, were more potent in anticancer studies, while compounds with electron-withdrawing groups at the para position of the benzylidene ring showed higher antimicrobial activity. researchgate.net

Substitutions at other positions on the benzene ring also play a significant role. In a study of antiviral quinazolinones, derivatives with substitutions at positions 5, 7, and 8 were evaluated. nih.gov Compounds with 5-hydroxy, 8-hydroxy, 5,8-dichloro, and 7,8-dichloro substitutions showed high binding affinities, whereas 7-amino, 5-methoxy, 7-hydroxy, and 6,8-dimethyl derivatives displayed no inhibitory effects against the tested coronaviruses. nih.gov This demonstrates that the electronic landscape across the entire quinazolinone core is critical for biological efficacy.

Table 1: Antiviral Activity of Selected 2-Amino-Quinazolin-4(3H)-one Analogs Data sourced from immunofluorescent assays in Vero cells. nih.gov

| Compound | Substituents | IC₅₀ SARS-CoV-2 (µM) | IC₅₀ MERS-CoV (µM) | Cytotoxicity CC₅₀ (µM) |

|---|---|---|---|---|

| 9g | 7-Cl, 2-(3,5-di-Cl-phenyl)amino | < 0.25 | < 1.1 | > 25 |

| 11e | 5-OH, 2-(3,5-di-Cl-phenyl)amino | < 0.25 | < 1.1 | > 25 |

| 10e | 5-OH, 2-(3-Cl-phenyl)amino | 0.15 - 1.6 | 1.1 - 4.5 | > 25 |

| 11f | 8-OH, 2-(3,5-di-Cl-phenyl)amino | 0.15 - 1.6 | 1.1 - 4.5 | > 25 |

| 11c | 7-NH₂, 2-(3,5-di-Cl-phenyl)amino | No activity | No activity | > 25 |

| 11d | 5-OCH₃, 2-(3,5-di-Cl-phenyl)amino | No activity | No activity | > 25 |

Stereochemical Considerations and Conformational Flexibility in SAR

Stereochemistry and conformational flexibility are important aspects of the SAR of quinazolinone derivatives. The planar nature of the quinazolinone ring system facilitates stacking interactions with biological targets. mdpi.com However, introducing flexible side chains can allow the molecule to adopt different conformations to better fit into a binding pocket.

One strategy to enhance conformational flexibility involves inserting linkers at various positions. For example, a series of novel quinazoline (B50416) derivatives were synthesized by introducing a thiophene-2-ylmethanamine group at the C-4 position of the quinazoline core, which increased the molecule's flexibility and resulted in good antiproliferative activity. nih.gov While this example pertains to a 4-aminoquinazoline rather than a 2-amino-quinazolin-4-one, the principle of enhancing flexibility is broadly applicable. The introduction of amino acid moieties at the 3-position also introduces chiral centers and flexible linkers, which can significantly impact binding and activity. nih.gov

Derivatization Strategies for Optimizing Biological Activity

Derivatization is a key strategy for optimizing the biological activity of the 2-amino-7-chloro-1H-quinazolin-4-one scaffold. These strategies often focus on modifying the 2-amino and 3-amino/imino positions.

One common approach is the synthesis of Schiff bases at the 3-amino position. For instance, 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one can be reacted with various aromatic aldehydes to produce a library of 3-(substituted benzylideneamino) derivatives, allowing for the exploration of a wide chemical space to tune anticancer and antimicrobial activities. researchgate.net

Another powerful strategy is molecular hybridization, where the quinazolinone core is linked to other pharmacologically active molecules. nih.gov For example, quinazolinone-amino acid hybrids have been designed and synthesized to act as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov In this approach, different L-amino acids were attached at position 3 of the quinazolinone nucleus to introduce free amino or carboxylic acid groups, which can form additional hydrogen bonds with target receptors, potentially leading to better binding and enhanced activity. nih.gov

More complex derivatizations involve multi-step syntheses to build intricate side chains. For example, in the creation of dual PI3K/HDAC inhibitors, a complex side chain containing a hydroxamic acid moiety (an HDAC pharmacophore) was attached via a linker to the quinazolinone core, demonstrating a rational design approach to create multi-targeted agents. nih.gov The synthesis often begins with a core structure, like a substituted 2-amino-N-substituted benzamide, which is then cyclized and further functionalized. acs.org These advanced synthetic routes allow for precise control over the final structure to optimize interactions with specific biological targets. mdpi.com

Pharmacological Investigations and Mechanistic Insights of 2 Amino 7 Chloro 1h Quinazolin 4 One and Quinazolinone Derivatives

Anti-inflammatory Activity and Molecular Pathways

Quinazolinone derivatives have been recognized for their significant anti-inflammatory properties, often acting through the modulation of key signaling pathways and mediators involved in the inflammatory response. nih.govmdpi.com

Modulation of Inflammatory Mediators (e.g., Prostaglandin E2)

A primary mechanism by which quinazolinone derivatives exert their anti-inflammatory effects is by inhibiting the production of inflammatory mediators such as Prostaglandin E2 (PGE2). PGE2 is a key lipid mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.

Research has demonstrated that a series of 4-quinazolinone derivatives can effectively lower the production of PGE2. nih.gov In an experimental model of ocular inflammation, all tested compounds from this series significantly reduced PGE2 levels compared to the control group. nih.gov Notably, the derivatives 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one and 3-cyclohexyl-quinazolin-4(3H)-one were identified as the most potent compounds, showing a greater reduction in PGE2 levels than the reference non-steroidal anti-inflammatory drug (NSAID), tolmetin. nih.gov

Further studies have focused on designing quinazolinone-based molecules as selective COX-2 inhibitors. nih.gov Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have shown superior COX-2 selectivity. nih.gov This selective inhibition is crucial as COX-2 is the inducible isoform of the enzyme primarily responsible for producing prostaglandins (B1171923) at sites of inflammation. Certain hybrid compounds demonstrated in vivo anti-inflammatory activity comparable to celecoxib, a well-known selective COX-2 inhibitor. nih.gov The addition of a sulphur bridge at the 2-position of the quinazolinone moiety has also been shown to improve anti-inflammatory activity. nih.gov One quinazoline (B50416) derivative, when tested in an in vivo anti-inflammatory assay, proved to be five times more potent than ibuprofen. nih.gov The marketed NSAID proquazone (B1679723) is a quinazoline derivative used for treating rheumatoid arthritis and osteoarthritis. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Target/Mediator | Observed Effect | Reference |

|---|---|---|---|

| 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one | Prostaglandin E2 (PGE2) | Significant reduction in PGE2 levels, more active than tolmetin. | nih.gov |

| 3-cyclohexyl-quinazolin-4(3H)-one | Prostaglandin E2 (PGE2) | Significant reduction in PGE2 levels, more active than tolmetin. | nih.gov |

| Quinazolinones conjugated with ibuprofen/indole | COX-2 | Superior COX-2 selectivity; some compounds showed activity comparable to celecoxib. | nih.gov |

| Leniolisib | PI3Kδ | Potent inhibitory activity (IC50 = 9 nM), designed as an anti-inflammatory agent. | mdpi.com |

| Proquazone | Cyclooxygenase (COX) | Marketed non-steroidal anti-inflammatory drug (NSAID). | mdpi.com |

Antitumor and Anticancer Research

The quinazoline and quinazolinone core structures are integral to many anticancer agents due to their ability to interfere with various cellular processes essential for tumor growth and survival. nih.govnih.gov

Inhibition of Tubulin Polymerization and Microtubule Disruption

One of the key mechanisms for the anticancer activity of quinazolinone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport, making them an important target in cancer therapy.

A series of novel quinazoline derivatives were specifically designed to target the colchicine (B1669291) binding site on tubulin. nih.gov One compound from this series, Q19, demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM and was shown to effectively inhibit microtubule polymerization. nih.gov Similarly, another study identified a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, compound 32, as a potent inhibitor of tubulin polymerization in vitro. nih.gov This compound disrupted the cellular microtubule networks, leading to subsequent cell cycle arrest and apoptosis. nih.gov Molecular docking studies confirmed that this compound fits well into the tubulin binding site. nih.gov Other research has also highlighted quinazoline-4-tetrahydroquinoline chemotypes, such as ID09 and ID33, which inhibit tubulin polymerization by targeting the colchicine site and are effective in taxol-resistant tumor cells. researchgate.net

Induction of Cell Cycle Arrest (e.g., G2/M phase, Pre-G1, G1, S phases)

By disrupting microtubule dynamics or modulating other signaling pathways, quinazolinone derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.

Cell cycle arrest is a common outcome of treatment with these compounds. For instance, compound 32, a tubulin polymerization inhibitor, was found to arrest the cell cycle at the G2/M phase. nih.gov A 4-anilinoquinazoline (B1210976) analogue, DW-8, also induced cell cycle arrest at the G2 phase in colon cancer cells. nih.gov Similarly, a study on quinazolinone-based PARP-1 inhibitors reported that compounds 12a and 12c caused cell growth arrest at the G2/M phase in the MCF-7 breast cancer cell line. rsc.org Research on quinazolinone–chalcone hybrids revealed that they could arrest cancer cells in the S or G2/M phase, or both, while also increasing the sub-G1 population, which is indicative of apoptosis. rsc.org Another compound, 2-phenyl-4-quinolone (YT-1), was also shown to induce G2/M phase arrest in human leukemia cells. nih.gov

Apoptosis Induction through Caspase Activation and PARP-1 Cleavage

Inducing programmed cell death, or apoptosis, is a hallmark of effective anticancer therapies. Quinazolinone derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways. A key event in apoptosis is the activation of a cascade of enzymes called caspases, which execute the cell death program. This process often involves the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.

Mechanistic studies have demonstrated that quinazolinone–chalcone hybrids induce apoptosis by activating caspase-3 and causing the cleavage of PARP-1. rsc.org Likewise, the tubulin inhibitor compound 32 was found to induce apoptosis by increasing the expression of cleaved PARP-1 and cleaved caspase-3. nih.gov The activation of the intrinsic apoptotic pathway by a 4-anilinoquinazoline analogue (DW-8) was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7. nih.gov Other quinazolinone derivatives have been developed specifically as potent PARP-1 inhibitors, which can lead to increased programmed cell death. rsc.orgresearchgate.net For example, compound 12c showed PARP-1 inhibitory activity comparable to the established inhibitor Olaparib. rsc.org A dimorpholinoquinazoline derivative, compound 7c, was also found to trigger PARP1 cleavage and promote cell death. nih.gov

Modulation of Epidermal Growth Factor Receptor (EGFR) and Downstream Signaling Pathways (e.g., PI3K, AKT, mTor)

The Epidermal Growth Factor Receptor (EGFR) and its associated downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, are frequently dysregulated in various cancers, promoting cell proliferation, survival, and migration. nih.gov The quinazoline structure is the backbone of several clinically approved first-generation EGFR inhibitors, including gefitinib (B1684475) and erlotinib, which are used to treat non-small cell lung cancer (NSCLC). nih.gov These drugs competitively inhibit ATP binding to the tyrosine kinase domain of the receptor. nih.gov

Beyond direct EGFR inhibition, quinazolinone derivatives have been developed to target the downstream PI3K/AKT/mTOR pathway. nih.govnih.gov This pathway is crucial for cell growth and survival, and its inhibition is a key therapeutic strategy. nih.gov A series of dimorpholinoquinazoline-based compounds were synthesized as potential inhibitors of this cascade. nih.gov One lead compound, 7c, was shown to inhibit the phosphorylation of key downstream effectors including Akt, mTOR, and S6K at nanomolar concentrations. nih.gov Idelalisib is an FDA-approved quinazoline-based PI3K inhibitor used to treat certain blood cancers. nih.govmdpi.com Numerous other quinazoline derivatives are being explored as PI3Kα-selective inhibitors, as this isoform is frequently mutated in human cancers. lookchem.com

Table 2: Anticancer Mechanisms of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Primary Mechanism | Specific Effect(s) | Reference |

|---|---|---|---|

| Q19 | Tubulin Polymerization Inhibition | Potent activity against HT-29 colon cancer cells (IC50 = 51 nM); targets colchicine binding site. | nih.gov |

| Compound 32 (2,3-dihydroquinazolin-4(1H)-one) | Tubulin Polymerization Inhibition | Disrupts microtubule networks; induces G2/M arrest and apoptosis. | nih.gov |

| DW-8 (4-anilinoquinazoline) | Cell Cycle Arrest & Apoptosis | Induces G2 phase arrest; activates caspases-3, -7, and -9. | nih.gov |

| Quinazolinone–chalcone hybrids | Apoptosis Induction | Induces S or G2/M phase arrest; activates caspase-3 and PARP-1 cleavage. | rsc.org |

| Gefitinib / Erlotinib | EGFR Inhibition | First-generation EGFR tyrosine kinase inhibitors. | nih.gov |

| Compound 7c (Dimorpholinoquinazoline) | PI3K/Akt/mTOR Pathway Inhibition | Inhibits phosphorylation of Akt, mTOR, and S6K; triggers PARP1 cleavage. | nih.gov |

| Idelalisib | PI3K Inhibition | FDA-approved inhibitor of PI3K for treating certain leukemias and lymphomas. | nih.govmdpi.com |

Inhibition of Cell-Cycle-Dependent Kinases (Cdk4)

The cell cycle is a fundamental process controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). nih.govyoutube.comyoutube.com The progression from the G1 to the S phase of the cell cycle is driven by the activated Cyclin D1-CDK4/6 complex, which phosphorylates the retinoblastoma (Rb) tumor suppressor protein. youtube.comyoutube.com This phosphorylation inactivates Rb, releasing its inhibitory control on the E2F transcription factor, which in turn promotes DNA synthesis and cell proliferation. youtube.com In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. youtube.com

Quinazolinone derivatives have emerged as a promising scaffold for the development of CDK inhibitors. nih.gov In a recent study, new quinazolinone compounds featuring acetamide linkers were synthesized and evaluated as potential anti-breast cancer agents by targeting CDK4/6. nih.gov The in vitro cytotoxic evaluation against human breast cancer cell lines (MCF7 and MDA-MB-231) identified the 1,3-benzodioxole (B145889) derivative, compound 5d, as having the highest potency. nih.gov Further investigation revealed that compound 5d exhibited good inhibitory activity against CDK4/6, leading to cell cycle arrest at the G1-phase. nih.gov Mechanistically, this inhibition induced both early and late apoptosis, increased the levels of caspase-3, and modulated apoptotic proteins by upregulating Bax expression and downregulating Bcl-2 in MCF7 cells. nih.gov These findings introduce the quinazolinone scaffold as a viable candidate for developing new CDK4/6 inhibitors for cancer therapy. nih.gov

Antimicrobial and Antibacterial Investigations

The quinazolinone core is a privileged structure in medicinal chemistry, with extensive research demonstrating its potential in overcoming antimicrobial resistance. nih.gov Derivatives of 4(3H)-quinazolinone have shown promising antibacterial and antifungal properties. nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to the entire class of β-lactam antibiotics. nih.gov This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a), an enzyme that evades inhibition by β-lactams. nih.gov

Several studies have highlighted the efficacy of quinazolinone derivatives against MRSA. One investigation into five quinazolinone compounds (Q1-Q5) demonstrated excellent in vitro activity against a broad collection of 210 MRSA strains. asm.org Another study identified a novel quinazolinone, compound 27, which showed potent activity against MRSA, including strains resistant to vancomycin (B549263) and linezolid, with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for all tested S. aureus strains. nih.gov Similarly, a series of novel thiazolylketenyl quinazolinones (TQs) were developed, with TQ 4 exhibiting excellent inhibition against MRSA with a low MIC of 0.5 μg/mL, a potency eight times greater than the standard drug norfloxacin. nih.gov

Activity of Quinazolinone Derivatives against MRSA

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 27 | S. aureus (MRSA, Vancomycin-resistant, Linezolid-resistant) | ≤0.5 | nih.gov |

| TQ 4 | MRSA | 0.5 | nih.gov |

| Norfloxacin (Control) | MRSA | 4 | nih.gov |

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, contributing significantly to antibiotic resistance and pathogenesis. Targeting biofilm formation is a promising strategy to combat bacterial infections. nih.gov

Quinazolinone derivatives have been shown to effectively inhibit biofilm formation. A pyrimidin-4-yl quinazolin-4(3H)-one conjugate, referred to as compound IV, efficiently inhibited biofilm formation in MRSA with a half-maximal inhibitory concentration (IC50) of 20.7 μM. nih.gov In another study, newly synthesized quinazolinones, specifically compounds 19 and 20, were found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-MIC levels, with IC50 values of 3.55 and 6.86 µM, respectively. nih.gov These compounds were also shown to curtail the production of exopolysaccharides, a major component of the biofilm matrix. nih.gov Furthermore, the thiazolylketenyl quinazolinone TQ 4 was also found to be an effective inhibitor of biofilm formation in MRSA. nih.gov

Biofilm Inhibition by Quinazolinone Derivatives

| Compound | Bacterial Pathogen | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound IV (pyrimidin-4-yl quinazolin-4(3H)-one conjugate) | MRSA | 20.7 µM | nih.gov |

| Compound 19 | Pseudomonas aeruginosa | 3.55 µM | nih.gov |

| Compound 20 | Pseudomonas aeruginosa | 6.86 µM | nih.gov |

The primary mechanism of resistance in MRSA involves PBP2a, which has a low affinity for most β-lactam antibiotics due to a tightly closed active site. mpu.edu.mo Quinazolinones represent a novel class of non-β-lactam antibacterials that uniquely target bacterial cell wall synthesis. nih.govnih.gov

Research has revealed that these compounds function as allosteric inhibitors of PBP2a. nih.govnih.govmdpi.com They bind to an allosteric site on the PBP2a enzyme, which is distinct from the active site where β-lactams bind. nih.govresearchgate.net This binding event triggers a conformational change that opens the closed active site. mpu.edu.momdpi.com Consequently, PBP2a, which is normally resistant to penicillins, becomes susceptible to inhibition by β-lactam antibiotics like piperacillin. nih.govresearchgate.net This synergistic mechanism, where the quinazolinone renders the resistant protein vulnerable to a conventional antibiotic, represents a promising approach to combat MRSA. mpu.edu.moresearchgate.net In addition to targeting the allosteric site of PBP2a, certain quinazolinone derivatives have also been shown to inhibit PBP1, an essential enzyme for cell division in S. aureus. nih.govnih.gov

Antiviral Properties and Mechanisms

In addition to their antibacterial and anticancer potential, quinazolinone derivatives have been investigated for their antiviral activities, particularly against coronaviruses.

The global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has accelerated the search for effective antiviral treatments. nih.gov The 2-aminoquinazolin-4(3H)-one scaffold has been identified as a source of potent inhibitors of coronaviruses. nih.gov

A study focused on designing and synthesizing 2-aminoquinazolin-4(3H)-one derivatives led to the discovery of compounds with significant inhibitory effects against both SARS-CoV-2 and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov Among the synthesized compounds, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) were the most potent, exhibiting anti-SARS-CoV-2 activity with an IC50 of less than 0.25 μM and anti-MERS-CoV activity with an IC50 below 1.1 μM, all while showing no cytotoxicity (CC50 > 25 μM). nih.gov A related lead compound, 2-aminoquinazolin-4-(3H)-one 1, also demonstrated a potent antiviral effect against SARS-CoV-2 with an IC50 of 0.23 μM. nih.gov While the precise mode of action is still under investigation, some evidence suggests these compounds may interfere with the viral entry mechanism. nih.gov Other research into quinazolin-4-one derivatives identified a compound, C7, that inhibits the SARS-CoV-2 main protease (Mpro) and blocks viral replication in infected cells with a half-maximal effective concentration (EC50) of 1.10 μM. nih.gov

Antiviral Activity of Quinazolinone Derivatives against Coronaviruses

| Compound | Virus | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | IC₅₀ | < 0.25 | nih.gov |

| MERS-CoV | IC₅₀ | < 1.1 | nih.gov | |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | SARS-CoV-2 | IC₅₀ | < 0.25 | nih.gov |

| MERS-CoV | IC₅₀ | < 1.1 | nih.gov | |

| 2-aminoquinazolin-4-(3H)-one 1 | SARS-CoV-2 | IC₅₀ | 0.23 | nih.gov |

| Compound C7 | SARS-CoV-2 | EC₅₀ | 1.10 | nih.gov |

Central Nervous System (CNS) Activity and Receptor Modulation

The quinazolinone scaffold has been a subject of significant interest in medicinal chemistry due to its diverse biological activities, including pronounced effects on the central nervous system. acs.orgmdpi.com Derivatives of this heterocyclic system have been explored for a range of CNS applications, demonstrating activities such as anticonvulsant, sedative, and antipsychotic-like properties. omicsonline.orgnih.gov

The search for novel anticonvulsant drugs with improved efficacy and fewer side effects has led to the investigation of various quinazolin-4(3H)-one derivatives. nih.gov This class of compounds has shown promise, with some analogues demonstrating anticonvulsant activity comparable to standard drugs like diazepam. nih.gov The anticonvulsant effect of some quinazolinones has been attributed to their ability to bind to the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

In one study, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant properties. Several of these compounds exhibited significant activity in preliminary screenings. nih.gov For instance, compounds with specific substitutions showed notable protection against seizures. nih.gov

Similarly, research into quinoline (B57606) derivatives, which share structural similarities, has identified potent anticonvulsant agents. For example, the compound 7-benzyloxyl-4,5-dihydro- imrpress.comscialert.netnih.govthiazolo[4,3-a]quinoline-1(2H)-one was identified as a highly active agent in anti-MES (maximal electroshock seizure) potency tests, with a median effective dose (ED₅₀) of 12.3 mg/kg and a protective index (PI) of 44.5, significantly higher than several prototype drugs. nih.gov

Table 1: Anticonvulsant Activity of a Quinoline Derivative

| Compound | Test | Median Effective Dose (ED₅₀) | Median Toxicity Dose (TD₅₀) | Protective Index (PI) |

|---|---|---|---|---|

| 7-benzyloxyl-4,5-dihydro- imrpress.comscialert.netnih.govthiazolo[4,3-a]quinoline-1(2H)-one | Anti-MES | 12.3 mg/kg | 547.5 mg/kg | 44.5 |

Data sourced from a study on quinoline derivatives, demonstrating the potential of related heterocyclic systems in anticonvulsant research. nih.gov

Metabotropic glutamate (B1630785) receptor 7 (mGlu7), a class C G protein-coupled receptor (GPCR), is widely expressed in brain regions associated with emotion, cognition, and reward. nih.gov It is considered a promising therapeutic target for neurological and psychiatric disorders. acs.org Quinazolinone derivatives have emerged as a novel chemotype capable of acting as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov NAMs weaken the receptor's function, which can be beneficial in conditions associated with excessive glutamatergic activity. nih.gov

In a study aimed at identifying new mGlu7 NAMs, a library of compounds was screened, and active molecules were discovered exclusively within the quinazolinone chemotype. nih.govnih.gov This led to the identification of compounds like 3-methyl-2,6-diphenylquinazolin-4(3H)-one and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one. nih.gov Further optimization resulted in the discovery of 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), which showed an IC₅₀ value of 6.14 µM for mGlu7 and was selective over other group III mGlu receptors (mGlu4 and mGlu8). nih.govnih.gov

The mechanism of these NAMs involves inhibiting receptors on GABAergic neuron terminals, which facilitates the release of GABA, the brain's primary inhibitory neurotransmitter. nih.gov This action helps to counteract abnormal glutamatergic excitation. nih.gov

Table 2: mGlu7 Negative Allosteric Modulator Activity of Quinazolinone Derivatives

| Compound | Description | IC₅₀ (mGlu7) |

|---|---|---|

| ALX-063 | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | 6.5 µM |

| ALX-065 | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | 4.65 µM |

| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | 6.14 µM |

Data from a study on the design of new quinazolin-4-one derivatives with mGlu7 NAM activity. nih.gov

The modulation of the mGlu7 receptor by NAMs has direct implications for treating psychiatric disorders like schizophrenia. nih.gov Based on the glutamatergic theory of schizophrenia, researchers have investigated quinazolinone-based mGlu7 NAMs for antipsychotic-like effects. nih.govnih.gov

The compound ALX-171 was tested in animal models to assess its potential to address positive, negative, and cognitive symptoms of psychosis. nih.gov It was found to reverse DOI-induced head twitches, a model for positive symptoms. nih.gov The effect was confirmed to be mGlu7-specific, as the compound had no further effect in mGlu7 knockout mice. nih.gov Furthermore, ALX-171 was effective in reversing MK-801-induced disruptions in social interaction and cognitive deficits in the novel object recognition test. nih.govnih.gov These findings suggest that quinazolin-4-one derivatives acting as mGlu7 NAMs represent a promising avenue for the development of new antipsychotic drugs. nih.gov

Antimalarial Potential and Drug Development

The rise of drug-resistant malaria parasites necessitates the urgent discovery of new antimalarial agents. imrpress.comscialert.net Quinazolinone derivatives, particularly synthetic analogs of the natural product febrifugine (B1672321), have been identified as a potential class of compounds for malaria drug discovery. imrpress.comscialert.netnih.gov The quinazolinone moiety itself is considered to be active against the malaria parasite. nih.gov

Structure-activity relationship studies have shown that substitutions at the 2 and 3-positions of the quinazolinone ring are pivotal for antimalarial activity. omicsonline.orgscialert.net A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine were synthesized and showed antimalarial activity against Plasmodium berghei in mice. nih.gov These synthetic routes are often shorter and more cost-effective compared to those for drugs like Chloroquine and Artemisinin. nih.gov

A phenotypic high-throughput screen led to the discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. acs.org Subsequent structure-activity relationship studies identified a potent inhibitor that was 95-fold more active than the initial hit compound and demonstrated activity against laboratory-resistant malaria strains. acs.org Some quinolone derivatives, which are structurally related, have been developed with a dual mechanism of action, targeting both Plasmodium falciparum NDH2 and cytochrome bc₁, displaying potent, nanomolar activity against multidrug-resistant parasites. nih.gov Systematic variation of the side chain of 7-chloro-4-aminoquinolines has also yielded derivatives with high potency against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Anti-leishmanial Efficacy

Quinazoline derivatives have also been investigated for their efficacy against leishmaniasis. In a notable study, 2,4-diaminoquinazoline analogs of folate were evaluated as anti-leishmanial agents. nih.gov Two compounds featuring tertiary amines attached to the quinazoline ring were found to be exceptionally active against Leishmania major in human macrophages in vitro. nih.gov

These compounds demonstrated 50% effective doses (ED₅₀) in the picogram per milliliter range (12 to 91 pg/ml), making them approximately 1,000 times more active on an absolute basis than any previously tested compound in that specific model. nih.gov The in vitro therapeutic indices were around 100,000, indicating high selectivity. nih.gov The proposed mechanism suggests that these compounds inhibit general folate utilization rather than specifically inhibiting the dihydrofolate reductase enzyme of the parasite. nih.gov

Additionally, studies on related 7-chloro-4-quinolinylhydrazone derivatives have identified compounds with activity against Leishmania amazonensis promastigotes and intracellular amastigotes, with one compound's effect appearing to be mediated by mitochondrial dysfunction. nih.gov

Enzyme Inhibition Studies (e.g., Protein Lysine (B10760008) Methyltransferases GLP and G9a)

Protein lysine methyltransferases like G9a and G9a-like protein (GLP) are crucial epigenetic regulators and have been identified as potential targets in cancer therapy. osti.govpugetsound.edunih.gov Developing selective inhibitors for these enzymes has been challenging due to the high homology between them. osti.gov The quinazoline scaffold has proven to be a valuable starting point for creating potent and selective inhibitors. osti.gov

Initial exploration of a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) template led to the discovery of potent G9a inhibitors. pugetsound.edunih.gov Structure-activity relationship (SAR) studies focusing on the 2-amino moiety of the quinazoline scaffold resulted in the identification of new GLP selective inhibitors, with some showing 59- and 65-fold higher potency for GLP over G9a. osti.gov X-ray crystallography of these inhibitors in complex with GLP and G9a provided insights into the molecular interactions driving this selectivity. osti.gov

Further optimization of the quinazoline scaffold, specifically by adding a 7-aminoalkoxy side chain, led to the development of UNC0321, a G9a inhibitor with picomolar potency (Morrison Kᵢ = 63 pM), making it one of the most potent G9a inhibitors discovered to date. pugetsound.edunih.gov

Table 3: Potency of Quinazoline-based G9a/GLP Inhibitors

| Compound | Target | Potency (IC₅₀ or Kᵢ) | Selectivity |

|---|---|---|---|

| MS012 | GLP | IC₅₀ = 7 ± 2 nM | ~141-fold vs G9a |

| MS3748 (13) | GLP | IC₅₀ = ~5 nM | 59-fold vs G9a |

| MS3745 (17) | GLP | IC₅₀ = ~5 nM | 65-fold vs G9a |

| UNC0321 (29) | G9a | Morrison Kᵢ = 63 pM | - |

Data compiled from studies on the structure-activity relationships of quinazoline inhibitors for GLP and G9a. osti.govpugetsound.edunih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 2-amino-7-chloro-1H-quinazolin-4-one, and its biological target, typically a protein or enzyme.

In a study focused on developing novel quinazolin-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors, molecular docking simulations were performed to understand the binding affinities and interaction patterns of the designed compounds. The results indicated that these derivatives could be effectively accommodated within the active site of the COX-2 enzyme. For instance, a particularly potent compound, QZN-16, exhibited a strong binding affinity with a docking score of -10.32 kcal/mol researchgate.net. The docking analysis revealed crucial hydrogen bonding interactions between the quinazolin-4-one scaffold and the amino acid residues within the enzyme's active site, which are believed to be critical for its inhibitory activity researchgate.net.

Similarly, in the pursuit of new antitubercular agents, virtual screening and molecular docking were employed to assess a library of novel quinazolin-4(3H)-one derivatives against dual targets in Mycobacterium tuberculosis: Polyketide Synthase 13 (Pks13) and DNA gyrase. One of the hit compounds, RBSI64, demonstrated a significant binding affinity with docking scores of -11.6 kcal/mol against Pks13 and -8.2 kcal/mol against DNA gyrase. These scores were notably better than the standard drug, bedaquiline, which had scores of -7.5 kcal/mol and -7.6 kcal/mol, respectively researchgate.net.

Another investigation into 4,6,7-trisubstituted quinazoline (B50416) derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors also utilized molecular docking to predict their binding modes and affinities. The study revealed that these compounds exhibited moderate to strong binding energies towards the EGFR target enzyme, suggesting their potential as tyrosine kinase inhibitors . The flexible docking calculations helped in predicting the correct binding geometry and the crucial hydrogen bonds formed with the surrounding amino acid residues of the EGFR receptor .

| Compound | Target | Docking Score (kcal/mol) |

|---|---|---|

| QZN-16 | Cyclooxygenase-2 (COX-2) | -10.32 |

| RBSI64 | Polyketide Synthase 13 (Pks13) | -11.6 |

| RBSI64 | DNA gyrase | -8.2 |

| Bedaquiline (Standard) | Polyketide Synthase 13 (Pks13) | -7.5 |

| Bedaquiline (Standard) | DNA gyrase | -7.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.

In a study on quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13), 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. These models demonstrated good predictive ability, with the CoMFA model showing a cross-validated correlation coefficient (q²) of 0.646 and a non-cross-validated correlation coefficient (r²) of 0.992. The CoMSIA model yielded even better statistics with a q² of 0.704 and an r² of 0.992 nih.gov. These robust statistical parameters indicate that the developed models are reliable for predicting the inhibitory activity of new quinazolinone derivatives against MMP-13 nih.gov.

Another 3D-QSAR study was conducted on new iodinated 4-(3H)-quinazolinones with antitumor activity, targeting dihydrofolate reductase (DHFR). The CoMFA model developed in this study showed an excellent internal predictive power with a q² value of 0.854 and an r² of 0.996 nih.gov. The contour maps generated from these models provided insights into the structural requirements for enhanced activity, suggesting that electron-withdrawing and lipophilic groups at specific positions of the phenyl ring, along with hydrophobic interactions of the quinazoline ring, are crucial for binding to the DHFR active site nih.gov.

Furthermore, a QSAR study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors resulted in a highly predictive model with an r² of 0.919 and a predicted r² (R²pred) of 0.7907 researchgate.net. This model was subsequently used to design new molecules with potentially enhanced inhibitory activity against breast cancer cells researchgate.net.

| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External validation) |

|---|---|---|---|---|

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 |

| CoMFA | DHFR | 0.854 | 0.996 | - |

| GA-MLR | Breast Cancer Cells | 0.819 (Q²cv) | 0.919 | 0.7907 |

Virtual Screening Techniques for Novel Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

In a study aimed at identifying novel Janus kinase 2 (JAK2) inhibitors, a virtual screening workflow was employed using chemical libraries. This approach led to the identification of a lead compound, which was then optimized through the synthesis of various C-1 substituted quinazoline derivatives. This effort culminated in the discovery of a novel compound, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (compound 5p), which exhibited a 43% inhibitory activity against JAK2 at a concentration of 20μM nih.gov. This demonstrates the successful application of virtual screening in the discovery of new lead compounds nih.gov.

Another example of the utility of virtual screening is in the identification of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. A validated 3D-QSAR pharmacophore model based on quinazoline derivatives was used as a filter to screen the ASINEX database. The hits generated from this virtual screening were further evaluated, leading to the identification of three promising molecules as potent AChE inhibitors that could be developed into potential drug candidates nih.gov.

A structure-based virtual screening of 180 newly designed quinazolin-4(3H)-one derivatives was performed to find potential antitubercular agents. From this screening, 80 molecules were selected based on their docking scores and were further filtered based on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This process resulted in the identification of five hit compounds with good binding interactions and favorable ADMET properties researchgate.net.

Prediction of Molecular Properties Relevant to Biological Activity (e.g., TPSA, LogP)

The prediction of molecular properties such as Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) is a crucial step in modern drug design. These properties are key determinants of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

In the design of novel quinazolin-4-one derivatives as glucokinase activators, in-silico ADMET prediction was carried out. This analysis revealed that the synthesized compounds had the potential to be orally active antidiabetic agents as they adhered to Lipinski's rule of five, which includes considerations for properties like LogP and molecular weight researchgate.netuc.cl.

Similarly, in the development of quinazolin-4(3H)-one derivatives as breast cancer inhibitors, the pharmacological properties of the designed molecules were predicted using online tools. This included the prediction of ADME properties to ensure that the newly designed compounds have favorable drug-like characteristics researchgate.net.

While specific TPSA and LogP values for this compound were not detailed in the provided search results, the general approach in the cited literature for related quinazolinone derivatives involves calculating these parameters to optimize for drug-likeness. For instance, in a study of 4-anilinoquinazoline (B1210976) inhibitors, improving physicochemical properties such as LogP was a key objective to enhance the potential of the compounds as drug candidates researchgate.net.

| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Designed Quinazolin-4(3H)-one (as breast cancer inhibitor) | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |

Note: Specific values for a single representative compound from the broader class are often calculated in such studies, though not always published in detail in abstracts.

Preclinical Research Models for 2 Amino 7 Chloro 1h Quinazolin 4 One and Analogs

In Vitro Cellular Assays

In vitro assays are fundamental in the initial screening and characterization of potential therapeutic compounds. They utilize cultured cells to assess the biological activity of a substance in a controlled environment. For 2-amino-7-chloro-1H-quinazolin-4-one and its derivatives, these assays are critical for determining their anticancer potential.

Cell proliferation and viability assays are cornerstones of anticancer drug screening, designed to measure a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. In this assay, the yellow tetrazolium salt is reduced by metabolically active cells to form a purple formazan (B1609692) product, the quantity of which is proportional to the number of viable cells.

Research on quinazolinone derivatives frequently employs the MTT assay to determine their cytotoxic activity against various cancer cell lines. nih.gov For instance, studies have evaluated novel quinazolinone derivatives against cell lines such as the human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) lines. nih.govpharmaerudition.orgmdpi.com The results are typically expressed as the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population. For example, certain halogen-substituted 4(3H)-quinazolinone derivatives have demonstrated significant inhibition in the micromolar range against the MCF-7 cell line. researchgate.net

Table 1: Cytotoxic Activity of Selected Quinazolinone Analogs in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Analog | Cancer Cell Line | Assay | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Quinazolinone Derivative 7 | HUH-7 (Liver) | Cytotoxicity Assay | 2.5 | researchgate.net |

| Quinazolinone Derivative 7 | MCF-7 (Breast) | Cytotoxicity Assay | 6.8 | researchgate.net |

| Quinazolinone Derivative 7 | HCT-116 (Colorectal) | Cytotoxicity Assay | 4.9 | researchgate.net |

| Quinazolinone Derivative 51 | MCF-7 (Breast) | Antitumor Assay | 0.06 | nih.gov |

| Plastoquinone Analog PQ2 | HCT-116 (Colorectal) | MTT Assay | 4.97 | nih.gov |

| Cisplatin (Control) | HCT-116 (Colorectal) | MTT Assay | 26.65 | nih.gov |

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). canvaxbiotech.com Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. nih.govnih.gov Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. canvaxbiotech.com The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. canvaxbiotech.comnih.gov

Studies on quinazoline (B50416) derivatives have shown that they can induce cell cycle arrest at specific phases. For example, one potent antitumor quinazoline derivative was found to cause cell cycle arrest in the G2/M phase after 24 hours of treatment. nih.gov This arrest prevents the cancer cells from proceeding to mitosis, thereby inhibiting their proliferation. Such findings are critical as they point towards the compound's interference with cellular machinery essential for cell division, a hallmark of many anticancer agents. nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate malignant cells. Several assays are available to detect and quantify apoptosis.

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This simple and cost-effective fluorescent microscopy method allows for the differentiation between viable, apoptotic, and necrotic cells. nih.govresearchgate.net Acridine orange is a vital stain that permeates all cells and makes the nuclei appear green. Ethidium bromide is only taken up by cells with compromised membrane integrity. nih.gov Based on this, cells can be categorized:

Viable cells: Uniform bright green nucleus. koreamed.org

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin. koreamed.org

Late apoptotic cells: Orange to red nucleus with condensed and fragmented chromatin. koreamed.orgresearchgate.net

Necrotic cells: Uniformly orange to red nucleus with a swollen appearance. nih.govkoreamed.org

This method has been successfully used to visualize and quantify apoptosis in various cancer cell lines, including MCF-7, after treatment with potential anticancer agents. koreamed.orgresearchgate.net

Hoechst Staining: Hoechst dyes are fluorescent stains that bind to DNA and are used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed and fragmented nuclei, which can be readily observed under a fluorescence microscope after Hoechst staining.

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA fragmentation, a late-stage hallmark of apoptosis. The TUNEL assay uses an enzyme to label the broken DNA ends with a fluorescent marker, allowing for the identification of apoptotic cells.

To understand the molecular pathways leading to apoptosis, researchers analyze the expression levels of key regulatory genes. The tumor suppressor protein p53 is a central player in inducing apoptosis in response to cellular stress. youtube.com When activated, p53 can transcriptionally activate pro-apoptotic genes. nih.gov

Key genes in the p53-mediated apoptotic pathway include:

PUMA (p53 Upregulated Modulator of Apoptosis): A potent pro-apoptotic protein that is a direct transcriptional target of p53. nih.govplos.org

Bax (Bcl-2-associated X protein): A pro-apoptotic member of the Bcl-2 family. p53 can directly induce Bax transcription, which in turn promotes the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis. youtube.comnih.gov

Caspases: A family of proteases that execute the apoptotic program. Initiator caspases (like caspase-9) are activated first and subsequently activate executioner caspases (like caspase-3), which dismantle the cell.

Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's fate. p53 can repress the transcription of Bcl-2, further tipping the balance towards apoptosis. nih.gov

Studies on quinazolinone analogs investigate their ability to modulate the expression of these genes, providing insight into their mechanism of inducing apoptosis.

Many quinazolinone derivatives exert their effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. Enzyme inhibition assays are performed to identify these molecular targets and to quantify the potency of the inhibitors.

For example, various quinazolinone derivatives have been identified as potent inhibitors of several key enzymes:

PI3K (Phosphoinositide 3-kinase): This enzyme is part of a major signaling pathway that promotes cell growth and survival. Some quinazolinone-based compounds have been designed as dual inhibitors of PI3K and other enzymes. nih.gov

HDAC (Histone Deacetylase): HDACs are epigenetic regulators, and their inhibition can lead to the expression of tumor suppressor genes. Quinazolin-4-one based hydroxamic acids have shown potent inhibitory activity against HDAC enzymes. nih.gov

Carbonic Anhydrase (CA): Certain isoforms, like CA-II, are associated with various cancers. Quinazolinone derivatives have been synthesized and evaluated as competitive inhibitors of human carbonic anhydrase-II (hCA-II). frontiersin.org

Table 2: Enzyme Inhibitory Activity of Selected Quinazolinone Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Target Enzyme | Inhibition Type | IC50 Value (nM) | Source |

|---|---|---|---|---|

| Quinazolinone 48c | PI3Kδ | - | <10 | nih.gov |

| Quinazolinone 48c | HDAC6 | - | <10 | nih.gov |

| Quinazolinone 19a | PI3Kδ | - | <5 | nih.gov |

| Quinazolinone Analog 4g | hCA-II | Competitive | 10,100 | frontiersin.org |

| Quinazolinone Analog 4o | hCA-II | Competitive | 12,300 | frontiersin.org |

| Acetazolamide (Control) | hCA-II | Competitive | 130 | frontiersin.org |

In Vivo Animal Models for Efficacy Evaluation

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models to assess their efficacy in a whole-organism system. Xenograft models are commonly used in cancer research. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors.

The efficacy of quinazolinone analogs has been demonstrated in such models. For instance, a potent quinazoline derivative was shown to significantly inhibit tumor growth in a neuroblastoma (SH-SY5Y) xenograft model. nih.gov In another study using an HCT-15 nude mouse xenograft model, a novel 4-hydroxyquinazoline (B93491) derivative significantly suppressed tumor growth. mdpi.com These studies typically involve administering the compound to the tumor-bearing mice and monitoring tumor volume and body weight over time to evaluate both efficacy and potential toxicity. nih.govmdpi.com The ability of a compound to reduce tumor mass and volume in these models is a critical indicator of its potential as a therapeutic agent. nih.gov Some studies have also shown that certain quinazoline derivatives are orally efficacious in murine models of disease. acs.orgmdpi.com

Models for Anti-inflammatory Activity (e.g., Acetic Acid Induced Writhing)

The acetic acid-induced writhing test in mice is a widely used and reliable model for screening the peripheral analgesic and anti-inflammatory properties of new chemical entities. researchgate.netnih.govjapsonline.com This test induces a painful reaction by the intraperitoneal injection of acetic acid, which is understood to cause the release of endogenous inflammatory mediators like prostaglandins (B1171923), leading to the characteristic stretching and writhing behavior. nih.govresearchgate.net The reduction in the number of these writhes after the administration of a test compound is a measure of its analgesic and anti-inflammatory efficacy. japsonline.com

A study investigating the analgesic and anti-inflammatory potential of quinazolinone derivatives evaluated 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, a close analog of the subject compound. This derivative demonstrated significant analgesic activity in the acetic acid-induced writhing mouse assay. The results from this study, which are summarized in the table below, highlight the potential of the 7-chloro-quinazolin-4-one scaffold in mitigating inflammatory pain. nih.gov

Analgesic Activity of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one in Acetic Acid-Induced Writhing Test

| Treatment | Number of Writhings (Mean ± SEM) | % Protection |

|---|---|---|

| Control | 70.20 ± 0.86 | - |

| Compound | 25.80 ± 0.58 | 63.25% |

Data sourced from a study on the analgesic activity of newly synthesized quinazolinone derivatives. nih.gov

The significant reduction in the number of writhes indicates a potent anti-inflammatory and analgesic effect of this quinazolinone analog, suggesting that the this compound core structure is a promising pharmacophore for the development of new anti-inflammatory drugs.

Models for Antitumor Efficacy (e.g., Xenograft Models)

Xenograft models, particularly those involving human tumor cells implanted in immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents. nih.gov These models can be established either by implanting established cancer cell lines or patient-derived tumor tissue (patient-derived xenografts or PDX). nih.gov The tumor cells are typically implanted subcutaneously or orthotopically (at the organ site of origin) to study tumor growth, progression, and response to therapeutic interventions. researchgate.net

Furthermore, research on quinoxaline (B1680401) analogs, which share some structural similarities with quinazolines, has indicated that the presence of a halogen, such as chlorine, at the 7-position can be crucial for curative antitumor activity in vivo. nih.gov This finding suggests that the 7-chloro substitution on the quinazolinone ring of the subject compound could be a key feature for potential anticancer efficacy. The evaluation of this compound and its analogs in various human tumor xenograft models would be a critical next step in determining their potential as clinical anticancer candidates.

Models for Antimicrobial Efficacy (e.g., Mouse Peritonitis Model)

The mouse peritonitis model is a well-established and informative in vivo model for assessing the efficacy of new antimicrobial agents. nih.govacs.org This model simulates a systemic bacterial infection by introducing bacteria into the peritoneal cavity of mice, leading to a severe, life-threatening infection. The survival rate of the infected mice following treatment with a test compound is a key indicator of its antimicrobial effectiveness in a whole-organism setting. acs.org

The 4(3H)-quinazolinone scaffold has been identified as a novel class of antibacterials. In a comprehensive study, a series of 4(3H)-quinazolinone derivatives were evaluated for their in vivo efficacy using a mouse peritonitis model of infection with methicillin-resistant Staphylococcus aureus (MRSA). This research led to the identification of promising lead compounds with significant antibacterial activity. nih.govacs.org Although this compound was not specifically among the tested compounds, the study provides valuable structure-activity relationship data for this class of molecules and demonstrates the utility of the peritonitis model for their evaluation.

The table below summarizes the efficacy of selected 4(3H)-quinazolinone analogs in the mouse peritonitis model, highlighting the potential of this chemical class for in vivo antimicrobial activity.

Efficacy of Selected 4(3H)-Quinazolinone Analogs in a Mouse Peritonitis Model of MRSA Infection

| Compound | Efficacy (% Survival at 5 mg/kg, IV) |

|---|---|

| 27 | >50% |

| 5 | <50% |

| 15 | <50% |

| 23 | <50% |

| 24 | <50% |

| 30 | <50% |

Data adapted from a study on the structure-activity relationship of 4(3H)-quinazolinone antibacterials. acs.org

The success of these analogs in the mouse peritonitis model underscores the potential of the quinazolinone core structure in developing new systemic antibacterial agents. Further investigation of this compound in this model is warranted to determine its specific in vivo antimicrobial efficacy.

Behavioral Models for CNS Activity (e.g., Antipsychotic-like Activity)

Behavioral models in animals are essential tools for the preclinical evaluation of compounds with potential central nervous system (CNS) activity, including antipsychotic-like effects. nih.gov These models aim to replicate specific symptoms of psychiatric disorders, such as the positive, negative, and cognitive symptoms of schizophrenia. nih.gov For instance, drug-induced behaviors like head twitches induced by the serotonin (B10506) receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine) or social and cognitive deficits induced by the NMDA receptor antagonist MK-801 are commonly used to screen for antipsychotic potential. nih.gov

In the search for new treatments for schizophrenia, a series of quinazolin-4-one derivatives have been synthesized and evaluated for their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). One such analog, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (referred to as ALX-171), demonstrated promising antipsychotic-like properties in several behavioral models. nih.gov

ALX-171 was shown to reverse DOI-induced head twitches, a model for the positive symptoms of schizophrenia. Furthermore, it ameliorated MK-801-induced deficits in social interaction (a model for negative symptoms) and cognitive performance in the novel object recognition and spatial delayed alternation tests. However, the compound did not show efficacy in the MK-801-induced hyperactivity test or in the prepulse inhibition test. nih.gov

Effects of Quinazolinone Analog ALX-171 in Behavioral Models of Antipsychotic-like Activity

| Behavioral Model | Symptom Modeled | Effect of ALX-171 |

|---|---|---|

| DOI-induced head twitches | Positive | Reversal of effect |

| MK-801-induced social interaction deficits | Negative | Reversal of effect |

| MK-801-induced cognitive deficits (Novel Object Recognition) | Cognitive | Reversal of effect |

| MK-801-induced cognitive deficits (Spatial Delayed Alternation) | Cognitive | Reversal of effect |

| MK-801-induced hyperactivity | Positive | No effect |

| Prepulse Inhibition (PPI) disruption | Sensorimotor Gating | No effect |

Findings are based on a study of quinazolin-4-one derivatives as mGlu7 receptor modulators. nih.gov

These findings suggest that the quinazolin-4-one scaffold, including derivatives like this compound, holds potential for the development of novel antipsychotic agents with a unique pharmacological profile.

Future Directions and Research Opportunities

Rational Design of Highly Selective and Potent Quinazolinone Derivatives

The rational design of derivatives based on the 2-amino-7-chloro-1H-quinazolin-4-one scaffold is a cornerstone for developing highly selective and potent drug candidates. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications of the core structure lead to optimized biological activity.

Key to this approach is the strategic modification at various positions of the quinazolinone ring. For instance, the amino group at the 2-position and the aromatic ring system are amenable to a wide range of chemical transformations. The design of novel derivatives often focuses on introducing different substituents to enhance interactions with biological targets. nih.govnih.gov This can include the addition of aromatic or heterocyclic rings, alkyl chains, and other functional groups to modulate properties like potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

The chloro group at the 7-position is a critical feature, as halogen substituents are known to influence the electronic and lipophilic properties of a molecule, which can significantly impact its biological activity. nih.govresearchgate.net SAR studies on related 7-chloro-4-aminoquinolines have demonstrated that the nature of the substituent at this position can affect antimalarial activity. nih.govresearchgate.net

The following table outlines potential modification sites on the this compound scaffold and the rationale for derivatization:

| Position of Modification | Type of Modification | Rationale for Improved Activity |

| 2-Amino Group | Acylation, Alkylation, Arylation | Enhance binding affinity and selectivity to target proteins. |

| N3-Position | Substitution with various groups | Modulate pharmacokinetic properties and target engagement. |

| Benzene (B151609) Ring (C5, C6, C8) | Introduction of small functional groups | Fine-tune electronic properties and steric interactions. |

| 7-Chloro Group | Replacement with other halogens or functional groups | Alter lipophilicity and metabolic stability. |

The synthesis of such derivatives can be achieved through various established and emerging chemical methodologies, including multi-component reactions and metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Exploration of Novel Pharmacological Targets and Disease Areas

While quinazolinone derivatives have been extensively studied for their anticancer properties, the unique structure of this compound and its future derivatives could be leveraged to explore a wider range of pharmacological targets and disease areas. nih.govnih.gov The versatility of the quinazolinone scaffold allows for its adaptation to interact with various biological macromolecules. nih.govaurigeneservices.com

Emerging research on quinazolinone hybrids suggests potential applications beyond oncology, including but not limited to:

Antimicrobial Agents: The quinazolinone core has been identified in compounds with antibacterial and antifungal properties. nih.gov By modifying the this compound structure, it may be possible to develop novel agents to combat drug-resistant pathogens.

Anti-inflammatory Agents: Certain quinazolinone derivatives have shown anti-inflammatory activity. nih.gov This opens the door to developing new treatments for chronic inflammatory diseases.

Antiviral Agents: The quinazolinone scaffold has been investigated for its potential against various viruses. nih.gov Future research could focus on designing derivatives of this compound with specific antiviral activities.

Central Nervous System (CNS) Disorders: Some quinazolinone compounds have been explored for their effects on the CNS, including anticonvulsant and antipsychotic-like activities. nih.gov

The exploration of these novel applications will require extensive biological screening of newly synthesized derivatives against a diverse panel of targets.

Synergistic Approaches with Existing Therapeutic Modalities

A promising strategy in modern medicine is the use of combination therapies to enhance efficacy and overcome drug resistance. Derivatives of this compound could be investigated for their potential to act synergistically with existing drugs.

For instance, in the context of cancer treatment, a novel derivative could be co-administered with a known chemotherapeutic agent. This approach could lead to:

Enhanced Cancer Cell Killing: The combination of two agents with different mechanisms of action may result in a more potent antitumor effect.